N-(2,4-difluorophenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
N-(2,4-difluorophenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a heterocyclic compound featuring a fused benzofuropyrimidin core. Its structure includes:
- Benzofuro[3,2-d]pyrimidin scaffold: A tricyclic system combining benzofuran and pyrimidine moieties.
- 3-Methylbutyl substituent: A branched alkyl chain at position 3, enhancing lipophilicity and steric bulk.
- 2,4-Difluorophenyl acetamide group: A sulfur-linked acetamide with electron-withdrawing fluorine atoms at the phenyl ring’s 2- and 4-positions, likely influencing binding affinity and metabolic stability.
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-[[3-(3-methylbutyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21F2N3O3S/c1-13(2)9-10-28-22(30)21-20(15-5-3-4-6-18(15)31-21)27-23(28)32-12-19(29)26-17-8-7-14(24)11-16(17)25/h3-8,11,13H,9-10,12H2,1-2H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYFMHYPESWTIHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NC4=C(C=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21F2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations :
- Core Modifications: Replacing benzofuro with benzothieno (e.g., ) introduces sulfur, which may alter electronic properties and metabolic stability .
- Substituent Effects : Fluorine or trifluoromethyl groups () enhance electronegativity, while methoxy groups () improve solubility .
Functional Group Analysis
Acetamide Linkage
- Target Compound : The thioacetamide bridge (-S-CH2-C(=O)-NH-) connects the benzofuropyrimidin core to the 2,4-difluorophenyl group, enabling conformational flexibility and sulfur-mediated interactions .
- Analog in : Features a pyrimidin-thio linkage to a benzo[d]thiazol group, which may enhance aromatic stacking or hydrogen bonding .
Aryl Substituents
- 2,4-Difluorophenyl : Electron-withdrawing fluorines likely increase resistance to oxidative metabolism compared to unsubstituted phenyl rings .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
